molecular formula C8H14N2O B183466 4-Morpholinebutanenitrile CAS No. 5807-11-4

4-Morpholinebutanenitrile

Cat. No. B183466
Key on ui cas rn: 5807-11-4
M. Wt: 154.21 g/mol
InChI Key: DNHBZJPTXSALLZ-UHFFFAOYSA-N
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Patent
US06743564B2

Procedure details

A mixture of 10.0 g of 4-bromobutyronitrile, 14.7 g of morpholine and 40 g of tetrahydrofuran was heated under reflux for 10 hours. The reaction solution was cooled, diluted with diethyl ether, filtered, and concentrated in vacuum. Purification by vacuum distillation yielded 9.4 g of 4-morpholinobutyronitrile (boiling point: 85° C./50 Pa, yield: 91%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][C:5]#[N:6].[NH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.O1CCCC1>C(OCC)C>[O:10]1[CH2:11][CH2:12][N:7]([CH2:2][CH2:3][CH2:4][C:5]#[N:6])[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrCCCC#N
Name
Quantity
14.7 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
40 g
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CCCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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